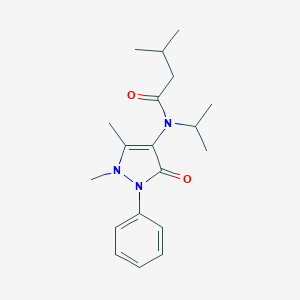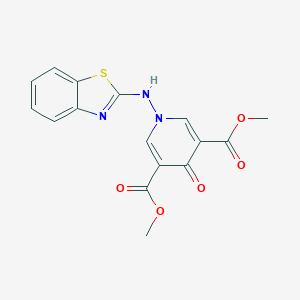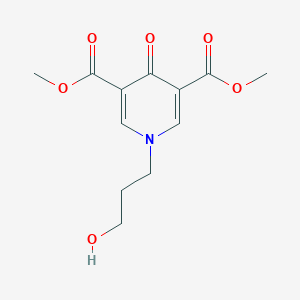
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a psychoactive drug that is classified as a designer drug. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. MPBP has been found to have a similar chemical structure to other psychoactive drugs such as methamphetamine and MDMA.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the inhibition of dopamine reuptake and the release of serotonin. This leads to an increase in the levels of dopamine and serotonin in the brain, which results in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause hyperactivity, agitation, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a potent dopamine reuptake inhibitor and a serotonin releaser. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, one limitation of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a psychoactive drug and can be addictive.
Orientations Futures
There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on the central nervous system. Another direction is to study the effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on different types of receptors in the brain. Additionally, research could be done to develop new drugs based on the chemical structure of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine that have fewer side effects and are less addictive.
In conclusion, 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor and a serotonin releaser that has a number of biochemical and physiological effects on the body. While there are advantages to using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments, there are also limitations due to its psychoactive nature. There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, including studying its long-term effects and developing new drugs based on its chemical structure.
Méthodes De Synthèse
The synthesis of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 3-methylbenzyl chloride with 1-pyrrolidinylpiperidine in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent dopamine reuptake inhibitor and a serotonin releaser. 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have a high affinity for the dopamine transporter and the serotonin transporter.
Propriétés
Formule moléculaire |
C17H26N2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-5-4-6-16(13-15)14-18-11-7-17(8-12-18)19-9-2-3-10-19/h4-6,13,17H,2-3,7-12,14H2,1H3 |
Clé InChI |
VQCNGXUFCWWOBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)

![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)